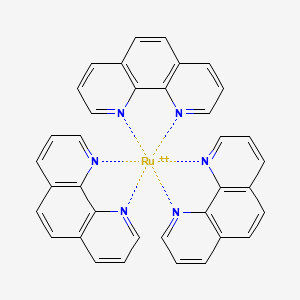

Tris(1,10-phenanthroline)ruthenium(2+)

Description

Significance of Ruthenium(II) Polypyridyl Complexes in Contemporary Coordination Chemistry

Ruthenium(II) polypyridyl complexes, a class of compounds to which [Ru(phen)₃]²⁺ belongs, are of paramount importance in modern coordination chemistry. rsc.org Their significance stems from a combination of desirable features, including chemical stability, rich photophysical and electrochemical behavior, and the relative ease with which their properties can be systematically altered by modifying the constituent ligands. wikipedia.orgresearchgate.net

These complexes are characterized by intense metal-to-ligand charge transfer (MLCT) transitions, which involve the absorption of light to promote an electron from a metal-centered d-orbital to a ligand-based π* orbital. wikipedia.orgnih.gov This process leads to the formation of a relatively long-lived excited state that can participate in a variety of chemical reactions, including single-electron transfer processes. researchgate.netwiley-vch.de This excited state is both a stronger oxidant and a stronger reductant than the ground state, making these complexes highly versatile photocatalysts. wiley-vch.de

The ability to fine-tune the properties of ruthenium(II) polypyridyl complexes by changing the ligands has led to their widespread investigation and application in diverse fields. wikipedia.org For instance, the introduction of different substituents on the polypyridyl ligands can shift the MLCT absorption and emission wavelengths, as well as modulate the excited-state lifetime. wikipedia.org This tunability has been instrumental in the development of tailored complexes for applications ranging from solar energy conversion and organic synthesis to biological imaging and therapeutics. rsc.orgwiley-vch.de Some ruthenium polypyridyl complexes have been shown to intercalate with DNA, opening avenues for their use as cellular probes and potential anticancer agents. rsc.orgwikipedia.orgnih.gov

Historical Development and Foundational Research on [Ru(phen)₃]²⁺

The journey of ruthenium(II) polypyridyl complexes began with foundational studies that laid the groundwork for the extensive research seen today. rsc.org While much of the early focus was on the related complex, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), the exploration of [Ru(phen)₃]²⁺ and other phenanthroline-based analogues quickly followed, revealing a rich and distinct chemistry. acs.org

Initial investigations into the interactions of these complexes with DNA were particularly significant. It was discovered that while [Ru(bpy)₃]²⁺ binds weakly to DNA, the interaction of [Ru(phen)₃]²⁺ is considerably stronger due to the ability of the planar phenanthroline ligand to at least partially insert itself between the base pairs of the DNA double helix in a process known as semi-intercalation. unime.it This finding was a critical step in establishing these complexes as probes for DNA structure. unime.it

Further research has focused on the unique photophysical properties of [Ru(phen)₃]²⁺ and its derivatives. The emission of this complex arises from a manifold of metal-to-ligand charge-transfer triplet states. nih.gov The development of various synthetic methodologies has allowed for the creation of a wide array of substituted [Ru(phen)₃]²⁺ complexes, enabling systematic studies into structure-property relationships. acs.org These foundational studies have been crucial in positioning [Ru(phen)₃]²⁺ and the broader class of ruthenium(II) polypyridyl complexes as central players in the advancement of photoredox catalysis, electrochemiluminescence, and the design of molecular probes and sensors. rsc.orgrsc.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H24N6Ru+2 |

|---|---|

Molecular Weight |

641.7 g/mol |

IUPAC Name |

1,10-phenanthroline;ruthenium(2+) |

InChI |

InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |

InChI Key |

ASAYKRGNWRXMKP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Diversification Strategies for Tris 1,10 Phenanthroline Ruthenium 2+

Conventional Synthesis Protocols for the Core [Ru(phen)3]2+ Complex

The synthesis of the core [Ru(phen)3]2+ complex is a well-established procedure in inorganic chemistry, typically involving the reaction of a ruthenium(III) precursor with three equivalents of the 1,10-phenanthroline (B135089) (phen) ligand. The most common precursor is ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O).

The general reaction involves heating the ruthenium precursor and the phenanthroline ligand in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. High-boiling point solvents such as ethylene (B1197577) glycol are often employed to drive the reaction to completion. acs.org During the reaction, Ru(III) is reduced to Ru(II), and the three phenanthroline ligands coordinate to the metal center to form the stable octahedral complex. A color change from the dark color of the ruthenium precursor to the characteristic bright orange or red-orange of the [Ru(phen)3]2+ complex signals the progress of the reaction. acs.org

Upon completion of the reaction, the complex is typically isolated as a salt by precipitation. The addition of a saturated aqueous solution of a salt containing a non-coordinating anion, such as hexafluorophosphate (B91526) (PF6-) or perchlorate (B79767) (ClO4-), leads to the precipitation of the corresponding Ru(phen)32 or Ru(phen)32 salt. acs.orgtcichemicals.comfrontiersin.org These salts are generally less soluble in water than the chloride salt, facilitating their isolation and purification. Purification can be further achieved by recrystallization or column chromatography.

Alternative ruthenium precursors can also be utilized. For instance, the reaction of [(dmso)2H][trans-RuCl4(dmso-S)2] with 1,10-phenanthroline has been reported as another route to form ruthenium-phenanthroline complexes. nih.govmorressier.com The specific reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield and purity of the final product.

| Precursor | Ligand | Solvent | Conditions | Product | Reference |

| RuCl3·3H2O | 1,10-phenanthroline | Ethylene glycol | Reflux | [Ru(phen)3]2+ | acs.org |

| [(dmso)2H][trans-RuCl4(dmso-S)2] | 1,10-phenanthroline | Methanol | Reflux | [Ru(phen)3]Cl2 | nih.govmorressier.com |

Functional Ligand Modification and Derivatization Approaches

The versatility of the [Ru(phen)3]2+ scaffold lies in the ability to modify the 1,10-phenanthroline ligands. By introducing functional groups at various positions on the phenanthroline ring system, the photophysical, electrochemical, and biological properties of the resulting ruthenium complex can be systematically tuned.

Substituent Effects on 1,10-Phenanthroline Ligands

The introduction of electron-donating or electron-withdrawing groups onto the phenanthroline ligands has a profound impact on the electronic structure and, consequently, the properties of the [Ru(phen)3]2+ complex. nih.gov Electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density on the ligand, which can affect the metal-to-ligand charge transfer (MLCT) transitions. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density on the ligand.

These substituent-induced changes manifest in the absorption and emission spectra of the complexes. For example, the introduction of electron-withdrawing groups can lead to a red-shift in the emission wavelength. frontiersin.org The nature and position of the substituent can also influence the quantum yield of luminescence and the excited-state lifetime. frontiersin.org These modifications are crucial for applications such as photocatalysis and sensing, where precise control over the excited-state properties is required.

| Substituent | Position on Phenanthroline | Effect on MLCT | Impact on Emission | Reference |

| Methyl (-CH3) | 4,4'- | Electron-donating | Blue-shift | nih.gov |

| Carboxy (-COOH) | 4,4'- | Electron-withdrawing | Red-shift | nih.gov |

| Phenyl (-C6H5) | 4,7- | Electron-donating | Enhanced quantum yield | acs.org |

| Sulfonate (-SO3-) | 4,7-diphenyl | Increased water solubility | Altered photophysical properties | acs.org |

Strategic Design of Modified Phenanthroline Scaffolds

The strategic design of modified phenanthroline ligands allows for the creation of [Ru(phen)3]2+ derivatives with tailored functionalities. nih.gov Functionalization can be achieved at various positions on the phenanthroline backbone, including the 2,9-, 3,8-, 4,7-, and 5,6-positions. nih.gov This allows for the attachment of a wide range of chemical moieties, including other chromophores, redox-active units, and biocompatible groups.

For instance, phenanthroline ligands can be functionalized with other heterocyclic groups to create extended π-systems, which can significantly alter the absorption and emission properties of the resulting ruthenium complex. diva-portal.org The synthesis of such modified ligands often involves multi-step organic reactions, followed by complexation with a ruthenium precursor. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are powerful tools for introducing new carbon-carbon bonds and functional groups onto the phenanthroline scaffold. nih.gov

Stereochemical Control and Enantiomeric Preparation

The [Ru(phen)3]2+ complex is chiral, existing as a pair of non-superimposable mirror images, designated as the Δ (delta) and Λ (lambda) enantiomers. nih.gov This chirality arises from the propeller-like arrangement of the three bidentate phenanthroline ligands around the central ruthenium atom. The stereochemistry of the complex can significantly influence its interactions with other chiral molecules, such as DNA, making the preparation of enantiomerically pure samples highly desirable. acs.org

Enantioselective Synthesis and Chiral Resolution Techniques

While the direct enantioselective synthesis of [Ru(phen)3]2+ remains a challenge, methods for the resolution of the racemic mixture are well-developed. The most common approach is chiral resolution, where the racemate is separated into its constituent enantiomers.

One powerful technique for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov Various CSPs have been successfully employed for the separation of [Ru(phen)3]2+ enantiomers, including those based on cellulose, amylose, and macrocyclic glycopeptides like teicoplanin. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the Δ and Λ enantiomers.

Another method for chiral resolution involves the use of a chiral counter-ion. By reacting the racemic [Ru(phen)3]Cl2 with a chiral anionic resolving agent, such as di-benzoyl-tartrate, diastereomeric salts are formed. These diastereomers have different solubilities and can often be separated by fractional crystallization. Once separated, the desired enantiomer of the [Ru(phen)3]2+ cation can be recovered by ion exchange.

The preparation of enantiopure starting materials can also lead to stereocontrolled synthesis. The use of chiral ligands or chiral auxiliaries during the synthesis can, in principle, favor the formation of one enantiomer over the other, although this approach is less common for the [Ru(phen)3]2+ core itself.

| Resolution Technique | Chiral Selector/Reagent | Principle | Reference |

| Chiral HPLC | Teicoplanin-based Chiral Stationary Phase | Differential interaction with enantiomers | nih.gov |

| Fractional Crystallization | Di-benzoyl-tartrate | Formation of diastereomeric salts with different solubilities | - |

| Capillary Zone Electrophoresis | Tartrate salt | Differential migration of enantiomers in an electric field | nih.gov |

Photophysical and Excited State Dynamics of Tris 1,10 Phenanthroline Ruthenium 2+ Systems

Characteristics of Metal-to-Ligand Charge Transfer (MLCT) Transitions

The electronic absorption spectrum of [Ru(phen)3]2+ is characterized by intense bands in the ultraviolet and visible regions. A prominent absorption peak is observed in the visible region, typically around 445 nm, which is assigned to a metal-to-ligand charge transfer (MLCT) transition. researchgate.net This transition involves the promotion of an electron from a metal-centered d-orbital (t2g) to a ligand-centered π* orbital. researchgate.net In aqueous media, a high-energy ligand-centered (LC) absorption peak is also observed at approximately 262 nm. researchgate.net

Upon excitation into the MLCT band, a singlet excited state (¹MLCT) is initially formed, which then undergoes rapid and efficient intersystem crossing to a longer-lived triplet excited state (³MLCT). researchgate.net The ³MLCT state is responsible for the complex's characteristic luminescence and much of its photochemistry.

A key aspect of the MLCT excited state in [Ru(phen)3]2+ is the localization of the transferred electron. Time-resolved infrared (TRIR) and resonance Raman (TR3) spectroscopic studies have provided strong evidence that on the nanosecond timescale, the excited electron is localized on a single 1,10-phenanthroline (B135089) ligand. acs.orgcmu.edu This leads to a description of the excited state as [RuIII(phen•−)(phen)2]2+*, rather than a delocalized state where the electron is shared among all three ligands. acs.orgcmu.edu Electroabsorption studies further support this localized description, revealing a significant change in dipole moment upon excitation, which is consistent with charge separation. nih.gov

| Parameter | Wavelength (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| MLCT Absorption Maximum | 445 | Aqueous | researchgate.net |

| Ligand-Centered Absorption Maximum | 262 | Aqueous | researchgate.net |

| Luminescence Emission Maximum | 593 | Aqueous | researchgate.net |

Luminescence Mechanisms and Quenching Phenomena

The ³MLCT excited state of [Ru(phen)3]2+ deactivates through several pathways, including radiative decay (luminescence) and non-radiative decay. The luminescence is a prominent feature of this complex, appearing as a broad emission band with a maximum around 593 nm in aqueous solution. researchgate.net The decay of this luminescence can be affected by various factors, leading to a phenomenon known as quenching.

Quenching can occur through several mechanisms, including energy transfer and electron transfer. One of the most significant quenchers is molecular oxygen, which can deactivate the excited state through energy transfer, leading to the formation of singlet oxygen. acs.org

The generation of singlet oxygen (¹O₂) by [Ru(phen)3]2+ proceeds via an energy transfer mechanism from the long-lived ³MLCT excited state to ground-state molecular oxygen (³O₂), which is a triplet state. acs.orgresearchgate.net This process, known as triplet-triplet annihilation, results in the formation of singlet oxygen and the return of the ruthenium complex to its ground state.

The efficiency of singlet oxygen production is a critical parameter in applications such as photodynamic therapy and photocatalysis. The quantum yield of singlet oxygen generation by [Ru(phen)3]2+ has been measured to be approximately 0.25 in air-saturated 0.9% NaCl solution at 310 K. nih.gov Interestingly, while the phosphorescence lifetime of the complex is highly dependent on temperature, the quantum yield of singlet oxygen production remains almost constant in the temperature range of 285-310 K. nih.gov

The excited-state lifetime of [Ru(phen)3]2+ is highly sensitive to its immediate surroundings and to temperature. The microenvironment can significantly alter the rates of radiative and non-radiative decay pathways. For instance, when [Ru(phen)3]2+ is immobilized in sol-gel matrices, a blue shift in its emission energy is observed, which is attributed to the restrictive nature of the matrix. dcu.ie The rigidity of the sol-gel environment can inhibit vibrational relaxation pathways that contribute to non-radiative decay, potentially leading to longer lifetimes and increased luminescence.

Binding to macromolecules such as DNA also has a profound effect on the photophysical properties of [Ru(phen)3]2+. The interaction, which can involve electrostatic binding and partial intercalation of the phenanthroline ligands between the DNA base pairs, leads to changes in the absorption and luminescence spectra. nih.gov The more constrained environment within the DNA duplex can protect the excited state from quenchers and reduce non-radiative decay, often resulting in an enhancement of luminescence intensity and a longer lifetime.

Temperature has a pronounced effect on the excited-state lifetime. As the temperature increases, non-radiative decay pathways become more efficient, leading to a decrease in the luminescence intensity and a shorter lifetime. researchgate.netnih.gov This thermal quenching is primarily due to the thermal population of a higher-lying, non-luminescent metal-centered (d-d) excited state from the emissive ³MLCT state. The activation energy for this ³MLCT → d-d transition in a 0.9% NaCl solution has been determined to be 49 kJ mol⁻¹. nih.gov

| Condition | Lifetime (μs) | Reference |

|---|---|---|

| Aqueous solution, room temperature | ~0.6 - 1.0 | nih.gov |

| Deoxygenated acetonitrile | 1.31 | nih.gov |

Intermolecular and Intramolecular Electron and Energy Transfer Processes

The ³MLCT excited state of [Ru(phen)3]2+ is both a stronger oxidizing and a stronger reducing agent than its ground state, making it highly active in both electron and energy transfer processes. wiley-vch.de

Intermolecular Electron Transfer: The excited complex can be quenched by a variety of electron donors and acceptors. For example, aromatic amines can reductively quench the excited state, where an electron is transferred from the amine to the excited complex. acs.org Conversely, the excited state can be oxidatively quenched by electron acceptors. The rates of these electron transfer reactions are governed by the thermodynamic driving force and the reorganization energy of the system.

Intermolecular Energy Transfer: As discussed in the context of singlet oxygen generation, the excited state of [Ru(phen)3]2+ can transfer its energy to other molecules. This process is particularly efficient if the acceptor molecule has a lower-lying triplet state.

The mechanism of quenching can sometimes be switched by external stimuli. For instance, in a system containing [Ru(bpy)3]2+ (a closely related complex) and a ferrocene derivative, the quenching mechanism can be switched from energy transfer to electron transfer by changing the pH of the solution. nih.govacs.org

Intramolecular Processes: In more complex systems where the [Ru(phen)3]2+ core is covalently linked to other functional units, intramolecular electron or energy transfer can occur. The rates of these processes are highly dependent on the nature of the linker and the electronic properties of the attached moiety.

Time-Resolved Spectroscopic Characterization of Excited States

Time-resolved spectroscopic techniques are indispensable for elucidating the dynamics of the excited states of [Ru(phen)3]2+. These methods allow for the direct observation of transient species and the measurement of their lifetimes and reaction rates.

Time-Resolved Resonance Raman (TR³): This technique provides vibrational information about the excited state. By comparing the TR³ spectrum of the excited state with the Raman spectra of the ground state and the one-electron reduced and oxidized species, the localization of the excited electron on a single phenanthroline ligand has been confirmed. cmu.edu

Time-Resolved Infrared (TRIR): TRIR spectroscopy provides complementary vibrational information, particularly about asymmetric modes. TRIR studies of [Ru(phen)3]2+ in deuterated acetonitrile have provided clear evidence for the localized description of the MLCT state, [RuIII(phen•−)(phen)2]2+*, on a timescale of up to 1 microsecond. acs.orgcmu.edu The spectra reveal distinct vibrational bands associated with the formally Ru(III) center, the unreduced phenanthroline ligands, and the phenanthroline radical anion ligand.

Transient Absorption Spectroscopy: This technique monitors the changes in absorption of a sample following excitation with a short laser pulse. It is used to track the formation and decay of the ³MLCT state and any subsequent transient species formed through electron or energy transfer reactions.

| Species | Vibrational Mode Description | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Ru(phen)3]2+ (Ground State) | Phenanthroline ring modes | ~1300-1700 | acs.org |

| [RuIII(phen•−)(phen)2]2+* (Excited State) | Phenanthroline radical anion modes | Distinct shifts from ground state | acs.org |

Electrochemical Behavior and Redox Chemistry of Tris 1,10 Phenanthroline Ruthenium 2+ Complexes

Reversible Redox Couples and Their Perturbations

The [Ru(phen)₃]²⁺ complex undergoes multiple, distinct redox reactions. The most studied is a one-electron, metal-centered oxidation, but several ligand-centered reductions also occur.

The primary redox event is the reversible oxidation of the ruthenium center from the +2 to the +3 state. acs.org This process is electrochemically reversible and occurs in the positive potential range. acs.org In addition to this metal-centered couple, the complex can undergo three successive one-electron reductions at very negative potentials. electrochemsci.org These are ligand-based reductions, where electrons are added to the π* orbitals of the 1,10-phenanthroline (B135089) ligands. electrochemsci.org

The formal redox potential of these couples can be influenced by several factors:

Solvent and Supporting Electrolyte: Studies have shown that the formal redox potential of the Ru(phen)₃²⁺/³⁺ system exhibits only a small variation with changes in the supporting electrolyte concentration, indicating that ion pairing does not have a significant influence on the reaction rate. acs.org The electrochemical properties in the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) (HMImPF₆) are similar to those observed in conventional organic solvents like acetonitrile. electrochemsci.org

Ligand Substitution: The electronic properties and, consequently, the redox potentials of ruthenium polypyridyl complexes can be systematically tuned by modifying the ligands with various substituents. researchgate.net Altering substituents on the phenanthroline rings can shift the redox potentials, providing a method to customize the complex for specific applications. researchgate.net

pH: In aqueous solutions containing ligands with proton-responsive groups, the redox potential of the ruthenium center can be markedly controlled by pH. researchgate.net As the pH increases, the deprotonation of coordinated ligands can cause the Ru(III)/Ru(II) potential to shift to more negative values in a process known as proton-coupled electron transfer (PCET). researchgate.net

| Redox Couple | Potential (V vs. reference) | Solvent/Conditions | Reference |

|---|---|---|---|

| [Ru(bpy)₃]²⁺/³⁺ | ~+0.895 vs. GC/Nafion/HMImPF₆ | Ionic Liquid (HMImPF₆) | electrochemsci.org |

| [Ru(bpy)₃]²⁺ Ligand Reductions | -1.57, -1.75, -1.94 vs. GC/Nafion/HMImPF₆ | Ionic Liquid (HMImPF₆) | electrochemsci.org |

| [Ru(phen)₃]²⁺ Onset Potential | -1.12 V | Not Specified | researchgate.net |

Electron Transfer Kinetics and Mechanistic Studies in Solution

The study of electron transfer kinetics for [Ru(phen)₃]²⁺ is crucial for understanding its reactivity in various chemical and biological systems. Research has demonstrated that the one-electron oxidation of [Ru(phen)₃]²⁺ is an ideal system for investigating solvent effects on electron transfer rates. acs.org

Kinetic studies using techniques like AC-voltammetry on platinum and gold ultramicroelectrodes have revealed that the standard rate constant for the electrooxidation of [Ru(phen)₃]²⁺ is independent of the electrode material and the concentration of the supporting electrolyte. acs.org This observation indicates a lack of significant double-layer effects on the electron transfer kinetics, suggesting the reaction proceeds via an outer-sphere electron transfer mechanism. acs.org The solvent effect on the rate of this electron transfer process can be successfully described based on a dynamic effect on the pre-exponential factor, and the electrode reaction is considered perfectly adiabatic. acs.org

Photooxidation kinetic studies of phenols and amino acids by [Ru(phen)₃]²⁺ have shown that the rates of these reactions can span a wide range, from 4.2×10⁶ to 6.8×10⁹ M⁻¹s⁻¹, depending on the pH and the specific molecules involved. nih.gov These quenching reaction rates are influenced not only by the thermodynamic driving force (ΔG⁰) but also by steric and hydrophobic interactions between the ruthenium complex and the reacting species. nih.gov For instance, the phenanthroline ligands can create a steric effect but also enhance hydrophobic interactions, which can promote the quenching process. nih.gov

Electrogenerated Chemiluminescence (ECL) Principles and Research Applications

Electrogenerated chemiluminescence (ECL) is a process where light is produced from excited species generated at the surface of an electrode during an electrochemical reaction. researchgate.net [Ru(phen)₃]²⁺ and its derivatives are cornerstone luminophores in ECL research and applications due to their favorable photophysical and electrochemical properties. nih.govutexas.edu

The generation of the light-emitting excited state, *[Ru(phen)₃]²⁺, can occur through two primary pathways: the annihilation route and the co-reactant route.

Annihilation Pathway: This mechanism involves the electrochemical generation of both the oxidized species, [Ru(phen)₃]³⁺, and the reduced species, [Ru(phen)₃]⁺, at the electrode surface. rsc.org A subsequent, highly energetic electron transfer reaction between these two ions regenerates two ground-state molecules, one of which is in the electronically excited state (*[Ru(phen)₃]²⁺). utexas.edursc.org This excited state then relaxes to the ground state by emitting a photon. utexas.edu

[Ru(phen)₃]²⁺ + e⁻ → [Ru(phen)₃]⁺ (at cathode) [Ru(phen)₃]²⁺ → [Ru(phen)₃]³⁺ + e⁻ (at anode) [Ru(phen)₃]³⁺ + [Ru(phen)₃]⁺ → *[Ru(phen)₃]²⁺ + [Ru(phen)₃]²⁺ *[Ru(phen)₃]²⁺ → [Ru(phen)₃]²⁺ + hν (light)

Co-reactant Pathway: In many analytical applications, especially in aqueous solutions, a co-reactant is used to simplify the process. utexas.edu Tri-n-propylamine (TPrA) is the most common co-reactant. nih.govnih.gov Upon electrochemical oxidation, both [Ru(phen)₃]²⁺ and TPrA are oxidized. nih.gov The oxidized TPrA undergoes deprotonation to form a highly reducing intermediate radical (TPrA•). This radical then reacts with the electrochemically generated [Ru(phen)₃]³⁺ to produce the excited state *[Ru(phen)₃]²⁺. nih.gov A refined mechanism suggests that the TPrA cation radical (TPrA•⁺) is a key intermediate in this process. nih.gov

The high sensitivity and selectivity of the ECL of [Ru(phen)₃]²⁺ have led to its use in a wide array of analytical methods. A common strategy involves immobilizing the ruthenium complex onto an electrode surface to create robust and reusable sensors. nih.gov

Graphene oxide has been successfully used as a matrix to immobilize [Ru(phen)₃]²⁺. nih.gov The strong binding is attributed to π-π stacking and electrostatic interactions between the complex and the graphene oxide sheets. nih.gov Such a modified electrode, when used with TPrA as a co-reactant, can detect TPrA over a wide linear range with excellent long-term stability; one study reported that the ECL response remained comparable to its initial signal after 90 days of storage in an ambient environment. nih.gov

| Application | Methodology | Analyte | Detection Limit | Reference |

|---|---|---|---|---|

| Protein Detection | Capillary Electrophoresis with ECL detection | HSA, casein, cytochrome c | 2.2 x 10⁻¹⁰ M (for HSA) | nih.gov |

| Co-reactant Sensing | [Ru(phen)₃]²⁺ immobilized on graphene oxide | Tripropylamine (B89841) (TPA) | 3 x 10⁻⁷ mol L⁻¹ | nih.gov |

Furthermore, [Ru(phen)₃]²⁺ has been employed as a labeling reagent in capillary electrophoresis with ECL detection (CE-ECL) for the analysis of proteins. nih.gov In one such system, proteins were labeled with the ruthenium complex and separated by CE. A microfluidic ECL cell was used for detection, with tripropylamine infused as the co-reactant to generate a stable ECL signal. nih.gov This method achieved very low detection limits, in the range of 10⁻¹⁰ M for proteins like human serum albumin and casein, and was successfully applied to the trace analysis of albumin in human urine without requiring sample pretreatment. nih.gov

Interactions of Tris 1,10 Phenanthroline Ruthenium 2+ with Biomolecules

Nucleic Acid Interactions

The interaction of [Ru(phen)₃]²⁺ with nucleic acids is a multifaceted process, governed by the complex's unique structural and photophysical properties. Its three-dimensional propeller-like chirality, arising from the arrangement of the three phenanthroline ligands around the central ruthenium ion, plays a crucial role in its recognition of and binding to the helical structure of DNA.

DNA Binding Modes and Mechanisms

The binding of [Ru(phen)₃]²⁺ to DNA is not a simple, single-mode interaction. Instead, it can associate with the DNA duplex through several distinct mechanisms, including intercalation and groove binding. The prevalence of a particular binding mode is influenced by factors such as the concentration of the complex, the specific DNA sequence, and the chirality of the ruthenium complex itself.

While initially proposed to be a classic intercalator, where one of the phenanthroline ligands inserts between the DNA base pairs, further studies have revealed a more complex picture. Evidence suggests that [Ru(phen)₃]²⁺ can engage in "partial intercalation," where only a portion of the ligand penetrates the base stack. acs.org This mode of binding is distinct from classical intercalators that cause significant unwinding of the DNA helix.

In addition to intercalation, [Ru(phen)₃]²⁺ can also bind to the grooves of the DNA double helix. The size and shape of the complex allow it to fit within the major or minor grooves, interacting with the phosphate (B84403) backbone and the edges of the base pairs. Some models propose a "slotted" binding in the minor groove or a "minor facial" mode where two phenanthroline ligands are positioned in the minor groove. The binding mode can be dependent on the ratio of the complex to DNA concentration. mq.edu.au At lower concentrations, groove binding may be more prevalent, while at higher concentrations, a form of intercalative binding may occur. mq.edu.au

The binding affinity and mode of [Ru(phen)₃]²⁺ are sensitive to the local sequence and conformation of the DNA. While it can bind to various DNA forms, including A-DNA, B-DNA, and Z-DNA, some degree of preference has been observed. For instance, studies with a related compound, tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II), have shown selective binding to A-form DNA. nih.govcaltech.edu For [Ru(phen)₃]²⁺ itself, a modest base specificity has been reported, with the delta (Δ) isomer showing a preference for GC-rich regions and the lambda (Λ) isomer for AT-rich regions. nih.gov

Molecular modeling studies have provided further insight, suggesting that the Λ-isomer has a clear preference for binding at purine-3',5'-pyrimidine sites over pyrimidine-3',5'-purine sites in a partial insertion model within the major groove. nih.gov This preference is attributed to favorable secondary interactions with the DNA backbone. nih.gov

| DNA Conformation/Sequence | Observed Interaction with [Ru(phen)₃]²⁺ | Reference |

| B-DNA | Primary binding target, exhibits both groove and intercalative binding modes. | nih.gov |

| A-DNA | A related tetramethyl-substituted complex shows preferential binding and cleavage. | nih.govcaltech.edu |

| Z-DNA | Neither the Δ nor the Λ isomer shows significant selectivity for Z-DNA over B-DNA. | nih.gov |

| GC-rich sequences | Preferential binding by the Δ-isomer. | nih.gov |

| AT-rich sequences | Preferential binding by the Λ-isomer. | nih.gov |

| Purine-3',5'-pyrimidine sites | The Λ-isomer shows a binding preference for these sites. | nih.gov |

The chirality of [Ru(phen)₃]²⁺ is a key determinant in its interaction with the right-handed helix of B-DNA. The two enantiomers, Δ and Λ, exhibit different binding affinities and geometries. The Δ-isomer, with its right-handed propeller-like structure, is considered to have a better steric match with the right-handed major groove of B-DNA, leading to a higher binding affinity compared to the Λ-isomer. nih.gov This enantioselective binding has been demonstrated through various techniques, including electrochemistry and dialysis experiments. nih.gov

The binding constant for the Δ-isomer with calf thymus DNA has been reported to be on the order of 10⁴ M⁻¹, which is lower than that of classic intercalators. nih.gov The binding is primarily an entropically driven process. nih.gov

| Enantiomer | Binding Preference with B-DNA | Binding Constant (K) with Calf Thymus DNA | Reference |

| Δ-[Ru(phen)₃]²⁺ | Higher affinity due to better steric fit with the right-handed helix. | ~10⁴ M⁻¹ | nih.govnih.gov |

| Λ-[Ru(phen)₃]²⁺ | Lower affinity compared to the Δ-isomer. | Not specified | nih.govnih.gov |

The binding of [Ru(phen)₃]²⁺ can induce localized changes in the structure and flexibility of the DNA helix. Viscosity measurements have shown that the two enantiomers have different effects on the hydrodynamic properties of DNA, suggesting distinct binding modes. nih.gov The binding of the complex can lead to an increase in the melting temperature of DNA, indicating a stabilization of the double helix. nih.gov

Furthermore, the interaction can cause alterations in the DNA conformation. For example, related ruthenium complexes have been shown to induce a B-to-A or B-to-Ψ conformational transition in DNA. nih.gov Molecular dynamics simulations have also suggested that the binding of the Λ-isomer can lead to the repuckering of specific deoxyribose rings to a C3'-endo conformation. nih.gov These subtle structural perturbations can have significant implications for DNA recognition by other molecules.

Photoinduced DNA Cleavage Mechanisms

Upon irradiation with light, typically in the visible range, the excited state of [Ru(phen)₃]²⁺ can initiate DNA cleavage. The primary and most well-documented mechanism for this photocleavage is through the generation of singlet oxygen (¹O₂). acs.orgresearchgate.net

The photoexcited ruthenium complex can transfer its energy to molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen. acs.orgresearchgate.net This singlet oxygen then diffuses and reacts with the DNA, primarily with guanine (B1146940) bases, leading to their oxidation and subsequent strand scission. nih.govcaltech.edu The efficiency of this process is dependent on the quantum yield of singlet oxygen production. For [Ru(phen)₃]²⁺, the quantum yield of singlet oxygen production (ΦΔ) has been measured in D₂O, both in the absence and presence of DNA. acs.orgresearchgate.net The binding of the complex to DNA can offer some protection to the excited state from quenching by oxygen. acs.orgresearchgate.net

The photocleavage process initially results in single-strand breaks. However, with prolonged irradiation or higher concentrations of the complex, the accumulation of single-strand breaks can lead to double-strand breaks. acs.orgresearchgate.net It has been shown that an intercalative binding mode can accelerate the formation of these double-strand breaks compared to groove-bound or unbound sensitizers. acs.orgresearchgate.net

| Parameter | Value/Observation | Reference |

| Primary Cleavage Agent | Singlet Oxygen (¹O₂) | acs.orgresearchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) in D₂O | 0.19 - 0.52 (depending on conditions) | acs.orgresearchgate.net |

| Primary Target on DNA | Guanine residues | nih.govcaltech.edu |

| Initial Cleavage Product | Single-strand breaks | acs.orgresearchgate.net |

Role of Reactive Oxygen Species, particularly Singlet Oxygen

Upon absorption of light, tris(1,10-phenanthroline)ruthenium(2+) can be excited to a metal-to-ligand charge-transfer (MLCT) state. In the presence of molecular oxygen, this excited state can transfer its energy to oxygen, leading to the formation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). nih.govunesp.br This process, known as photosensitization, is a key mechanism behind the photobiological activity of the complex. nih.gov

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. For tris(1,10-phenanthroline)ruthenium(2+) dissolved in an aqueous salt solution, the quantum yield of singlet oxygen production was found to be approximately 0.25 under air-saturated conditions at a physiological temperature of 310 K. nih.gov Interestingly, while the phosphorescence lifetime of the complex decreases with increasing temperature, the quantum yield of singlet oxygen production remains nearly constant in the temperature range of 285-310 K. nih.gov

The generation of singlet oxygen by photoactivated [Ru(phen)₃]²⁺ is a critical factor in its ability to induce damage to biomolecules. mdpi.com This highly reactive form of oxygen can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and, ultimately, cell death. This property is harnessed in photodynamic therapy, where the localized activation of a photosensitizer like [Ru(phen)₃]²⁺ by light can selectively destroy targeted cells. nih.govrsc.org

Table 1: Singlet Oxygen Quantum Yield of Tris(1,10-phenanthroline)ruthenium(2+) and its Derivatives

| Complex | Conditions | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [Ru(phen)₃]²⁺ | 0.9% aqueous NaCl, air-saturated, 310 K | ~0.25 | nih.gov |

| [Ru(bpy)₂(pni)]²⁺ | Aerated MeCN | Not specified, but lower than complex 2 | mdpi.com |

| [Ru(phen)₂(pni)]²⁺ | Aerated MeCN | Not specified, but higher than complex 1 | mdpi.com |

| [Ru(phen)₂(pPDI)]²⁺ | Not specified | 0.26 | unesp.br |

| [Ru(bpy)₂(NFIP)]²⁺ | Phosphate buffered saline (PBS) | 0.40 | rsc.org |

| [Ru(phen)₂(NFIP)]²⁺ | Phosphate buffered saline (PBS) | 0.44 | rsc.org |

pni = 2-(5-(1,10-phenanthroline))-1H-naphtha medchemexpress.compublish.csiro.auimidazole; pPDI = N,-(5-amino-1,10-phenanthroline)perylene-3,4,9,10-tetracarboximonoimide; NFIP = 4-nitro-3-trifluoromethylaniline-1H-imidazo[4,5-f] nih.govnih.govphenanthroline.

Conformation-Specific Photocleavage

The interaction of tris(1,10-phenanthroline)ruthenium(2+) with DNA is a multifaceted process that can lead to the cleavage of the DNA backbone upon photoactivation. This photocleavage is primarily mediated by the singlet oxygen generated by the complex. mdpi.comcaltech.edu The mechanism involves the oxidation of guanine residues, which are particularly susceptible to attack by singlet oxygen. caltech.edu

A significant aspect of this interaction is its dependence on the conformation of the DNA. Different isomers (enantiomers) of the ruthenium complex can exhibit preferential binding and cleavage at specific DNA structures. For instance, derivatives of [Ru(phen)₃]²⁺ have been shown to selectively bind to and cleave A-form DNA helices over the more common B-form. caltech.edu This specificity arises from the distinct structural features of the different DNA conformations, which can accommodate the metal complex in particular orientations.

The binding mode of the complex to DNA is crucial for the subsequent photocleavage event. Studies have shown that the complex can interact with DNA through various modes, including intercalation, where a ligand inserts itself between the base pairs, and groove binding, where the complex sits (B43327) in the major or minor groove of the DNA helix. mq.edu.aunih.govnih.gov The specific binding mode is influenced by factors such as the enantiomer of the complex, the DNA base sequence, and the concentration of the complex relative to the DNA. mq.edu.au For example, at low concentrations, the Δ enantiomer of [Ru(phen)₃]²⁺ has been found to bind more strongly to calf thymus DNA than the Λ enantiomer. mq.edu.au

The ability of [Ru(phen)₃]²⁺ and its derivatives to induce conformation-specific DNA cleavage makes them valuable tools for probing local variations in DNA structure. caltech.edu By mapping the cleavage sites, researchers can identify regions of altered conformation along a DNA strand, which may have important biological functions.

Protein and Enzyme Interactions

Ligand-Protein Binding Mechanisms

The interactions of tris(1,10-phenanthroline)ruthenium(2+) are not limited to nucleic acids; the complex also binds to proteins and enzymes. The binding mechanism can involve various non-covalent interactions, such as electrostatic interactions between the positively charged complex and negatively charged residues on the protein surface, as well as hydrophobic and van der Waals interactions.

Research has shown that [Ru(phen)₃]²⁺ can bind to polyphenols like gallic acid and quercetin, with the binding constant being dependent on the number of phenolic hydroxyl groups. ijirset.com This suggests that the complex can interact with proteins through their amino acid side chains, particularly those containing aromatic or hydroxyl groups.

Furthermore, studies on the metabolic fate of [Ru(phen)₃]²⁺ have revealed that it can accumulate in the liver and kidney, indicating interactions with proteins in these organs. publish.csiro.au While the complex was not found in nervous tissues, its binding to blood components was observed. publish.csiro.au The binding of ruthenium complexes to proteins can influence their structure and function. For instance, some ruthenium complexes have been shown to bind to cytochrome c, a key protein in the electron transport chain. acs.org

Research on Modulation of Cellular Respiration and Metabolic Activity

The interaction of tris(1,10-phenanthroline)ruthenium(2+) with cellular components can lead to the modulation of fundamental cellular processes such as cellular respiration and metabolic activity. The complex has been investigated for its effects on these processes, particularly in the context of its biological activity.

An early study reported that tris-l,lO-phenanthroline ruthenium(II) perchlorate (B79767) exhibits anticholinesterase and curare-like activities, indicating an interaction with the nervous system at a molecular level and an impact on enzyme activity. publish.csiro.au More recent research has utilized derivatives of [Ru(phen)₃]²⁺ as fluorescent probes to monitor the metabolic activity of microorganisms by tracking oxygen respiration. mdpi.com The principle behind this application is that the fluorescence of the ruthenium complex is quenched by oxygen, and therefore, changes in fluorescence intensity can be correlated with the rate of oxygen consumption by metabolically active cells. mdpi.com

Advanced Research Applications of Tris 1,10 Phenanthroline Ruthenium 2+

Molecular Probes and Chemical Sensors Development

The sensitivity of the luminescence of [Ru(phen)₃]²⁺ to its chemical environment has been extensively exploited in the development of sophisticated molecular probes and sensors.

The luminescence of [Ru(phen)₃]²⁺ is efficiently quenched by molecular oxygen, a property that forms the basis of its use as an optical oxygen sensor. acs.orgnih.gov The principle relies on a collisional process where the energy from the excited state of the ruthenium complex is transferred to ground-state triplet oxygen, promoting it to the highly reactive singlet state. nih.govrsc.org This non-radiative decay pathway reduces the luminescence intensity and lifetime of the ruthenium complex in a manner that is directly proportional to the oxygen concentration. This relationship is described by the Stern-Volmer equation. etsu.edu

This oxygen-sensing capability is widely used in research for real-time, non-invasive monitoring of oxygen partial pressure (pO₂) in various environments. researchgate.net For instance, derivatives like tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) ([Ru(dpp)₃]²⁺) are incorporated into polymer matrices or sol-gels to create robust sensor films and even nanofibers. researchgate.netresearchgate.net These sensors have been used for applications such as mapping oxygen tension on brain surfaces and monitoring oxygen levels in cell cultures. acs.orgresearchgate.net The water-soluble nature of some variants makes them suitable for direct use in biological media. researchgate.net

Table 1: Photophysical Properties of [Ru(phen)₃]²⁺ Relevant to Oxygen Sensing

| Property | Value | Conditions |

|---|---|---|

| Absorption Maximum (λₘₐₓ) | ~448 nm | Aqueous Solution |

| Emission Maximum (λₑₘ) | ~610 nm | Aqueous Solution |

| Excited State Lifetime (τ₀) | ~850 ns | Deaerated Aqueous Solution |

| Luminescence Quantum Yield (Φ₀) | ~0.059 | Deaerated Aqueous Solution |

| Oxygen Quenching Rate (kₒ) | ~3.3 x 10⁹ M⁻¹s⁻¹ | Aqueous Solution |

Data compiled from multiple research sources.

By functionalizing the phenanthroline ligands, researchers have designed [Ru(phen)₃]²⁺-based sensors for a variety of other analytes. The introduction of specific binding sites (ionophores) onto the ligand framework allows for selective detection of metal ions and small molecules through changes in the complex's luminescent or electrochemical signals. mdpi.com

A notable example is the detection of copper ions (Cu²⁺). A [Ru(phen)₃]²⁺ derivative incorporating a polyamine chain was shown to selectively bind Cu²⁺, resulting in significant quenching of its luminescence ("ON-OFF" probe). mdpi.com This allows for the sensitive and selective detection of Cu²⁺ in aqueous solutions at physiological pH. mdpi.com Other derivatives, such as tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II), have been used to create electrochemiluminescent (ECL) sensors for detecting analytes like oxalate (B1200264) and persulfate. medchemexpress.com Furthermore, [Ru(phen)₃]²⁺-based systems have been integrated into biosensors for detecting glucose, typically by measuring the oxygen consumption of the enzyme glucose oxidase. researchgate.netgoogle.com

Table 2: Examples of [Ru(phen)₃]²⁺-Based Analyte Detection

| Analyte | Sensor Principle | Key Finding |

|---|---|---|

| Copper (Cu²⁺) | Luminescence Quenching | Selective detection with a limit of detection (LOD) of 6 μM in aqueous media. mdpi.com |

| Oxalate | Electrochemiluminescence (ECL) | Anodic ECL response shows a wide linear range for oxalate detection. medchemexpress.com |

| Glucose | Luminescence Quenching (indirect) | Sensor based on oxygen consumption by glucose oxidase catalyzed reaction. researchgate.net |

| Hydrazine | Chemiluminescence Enhancement | Hydrazine enhances the chemiluminescence of the Ru(phen)₃²⁺-Ce(IV) system, enabling its detection. semanticscholar.org |

This table presents a selection of research findings.

The oxygen-sensing properties of [Ru(phen)₃]²⁺ and its derivatives are directly applicable to monitoring the metabolic activity of living cells and microorganisms. Since aerobic respiration consumes oxygen, a change in the luminescence of the ruthenium probe can be used to track cellular or microbial viability and growth in real time. nih.gov

A technique known as fluorescence optical respirometry (FOR) utilizes probes like tris-[(4,7-diphenyl-1,10-phenanthroline)ruthenium(II)] dichloride to rapidly detect microbial contamination in pharmaceutical products. nih.govmdpi.com The growth of microorganisms leads to oxygen depletion in the sample, which in turn increases the fluorescence intensity of the oxygen-quenched probe. nih.gov This method significantly shortens the time required for sterility testing compared to traditional culture-based methods. mdpi.com Similar principles have been applied to study the effects of antimicrobial compounds on bacteria and to monitor the antifungal activity of drugs against yeast like Candida albicans. nih.govmdpi.com Ruthenium complexes have also been studied for their ability to induce the production of reactive oxygen species (ROS) in cancer cells, which can be a mechanism for their antiproliferative activity. nih.govnih.gov

Photocatalysis and Artificial Photosynthesis Research

The ability of [Ru(phen)₃]²⁺ to absorb visible light and initiate electron transfer reactions makes it a cornerstone of research in solar energy conversion and photoredox catalysis.

In the field of artificial photosynthesis, particularly in dye-sensitized solar cells (DSSCs), ruthenium polypyridyl complexes, including derivatives of [Ru(phen)₃]²⁺, serve as highly effective photosensitizers. researchgate.net The fundamental principle involves several key steps:

Light Absorption: The ruthenium complex absorbs a photon of visible light, promoting an electron from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT).

Electron Injection: The excited complex, now in its long-lived MLCT state, rapidly injects the high-energy electron into the conduction band of an adjacent wide-bandgap semiconductor, typically titanium dioxide (TiO₂). This process generates an electrical current.

Regeneration: The oxidized ruthenium(III) complex is quickly reduced back to its original ruthenium(II) state by a redox mediator (e.g., an iodide/triiodide couple) in an electrolyte solution, completing the cycle and allowing the process to repeat.

Researchers modify the phenanthroline ligands, for example by creating tris-heteroleptic complexes with different ligands, to tune the absorption spectrum and redox potentials of the complex, thereby optimizing the efficiency and stability of the solar cell. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and [Ru(phen)₃]²⁺ is a prominent photocatalyst. otago.ac.nzrsc.org Upon excitation with visible light, the MLCT state of [Ru(phen)₃]²⁺ is both a stronger oxidant and a stronger reductant than its ground state. This dual reactivity allows it to catalyze a wide range of organic transformations under mild conditions.

For example, phosphonate-substituted [Ru(phen)₃]²⁺ complexes have demonstrated high efficiency in the photocatalytic oxidation of sulfides to sulfoxides using molecular oxygen as the terminal oxidant. rsc.org In these reactions, which can proceed via a reductive quenching cycle, the catalyst outperforms the more commonly used [Ru(bpy)₃]²⁺. rsc.org The turnover number (TON) for the oxidation of certain thioanisoles has reached as high as 1,000,000, highlighting the catalyst's efficiency. rsc.org The versatility of [Ru(phen)₃]²⁺ as a photoredox catalyst enables the formation of challenging chemical bonds and the synthesis of complex molecules with high precision and control. rsc.org

Investigations into Water Splitting and CO2 Reduction Processes

Tris(1,10-phenanthroline)ruthenium(2+), often abbreviated as [Ru(phen)₃]²⁺, and its derivatives are pivotal photosensitizers in research focused on artificial photosynthesis, specifically in the areas of photocatalytic water splitting to produce hydrogen (H₂) and the reduction of carbon dioxide (CO₂) into valuable chemical feedstocks. The underlying principle of its function lies in its photophysical and electrochemical properties. Upon absorption of visible light, the complex is excited to a metal-to-ligand charge transfer (MLCT) state. This excited state is both a potent oxidant and a reductant, enabling it to participate in electron transfer reactions that drive the desired chemical transformations.

In the context of water splitting, [Ru(phen)₃]²⁺-based systems typically operate via a reductive quenching cycle in the presence of a sacrificial electron donor and a water reduction catalyst (e.g., a cobalt or platinum complex). The excited photosensitizer is reductively quenched by the electron donor, generating a reduced ruthenium(I) species. This highly reducing species then transfers an electron to the catalyst, which accumulates electrons to facilitate the reduction of protons from water to produce hydrogen gas. Research has focused on enhancing the efficiency and stability of these systems. For instance, modifying the phenanthroline ligands with substituents can tune the complex's photophysical properties and improve its stability in aqueous solutions, a common drawback of related photosensitizers like Tris(2,2'-bipyridine)ruthenium(II). mdpi.com One study demonstrated that a derivative with sulfonate groups on the phenanthroline ligands led to a twofold increase in H₂ production compared to the bipyridine analogue, achieving turnover numbers (TONs) up to 4770. mdpi.com

For CO₂ reduction, a similar photocatalytic cycle is employed. The excited [Ru(phen)₃]²⁺ complex initiates an electron transfer cascade, ultimately providing the necessary electrons to a catalytic center (which can be a separate complex, often based on Rhenium or other metals) that binds and reduces CO₂ to products like formic acid or carbon monoxide. nih.govnih.gov Research in this area explores the covalent linking of the ruthenium photosensitizer to the catalytic unit to form supramolecular photocatalysts. nih.gov This strategy aims to improve the efficiency of electron transfer between the photosensitizer and the catalyst. While some dyad systems have been investigated, challenges remain in optimizing the electron transfer rates and preventing catalyst decomposition. nih.govutexas.edu For example, a study on a RuRe dyad for CO₂ reduction did not detect CO production after 24 hours of irradiation, indicating limitations in the electron transfer process or catalyst stability under the tested conditions. nih.gov

| Photocatalytic Process | Role of [Ru(phen)₃]²⁺ | Typical Sacrificial Donor | Common Products | Key Research Findings |

| Water Splitting | Photosensitizer | Ascorbate, Triethylamine | Hydrogen (H₂) | Ligand modification enhances stability and H₂ production. mdpi.com |

| CO₂ Reduction | Photosensitizer | Triethylamine (TEA), 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) | Formic Acid, Carbon Monoxide (CO) | Supramolecular systems are explored to improve efficiency. nih.govnih.gov |

Bioimaging Research Applications

The inherent luminescence of Tris(1,10-phenanthroline)ruthenium(2+) makes it a valuable scaffold for the development of probes in bioimaging. Its photophysical properties, including a strong absorption in the visible region, a large Stokes shift, and a long-lived excited state, are highly advantageous for imaging applications in complex biological environments.

Development of Luminescent Probes for Intracellular Imaging

[Ru(phen)₃]²⁺ and its derivatives are extensively researched as luminescent probes for imaging within living cells. A primary mechanism exploited for this purpose is the complex's interaction with cellular macromolecules, particularly DNA. The planar phenanthroline ligands can intercalate between the base pairs of the DNA double helix. nih.govcyanagen.comumn.edu This binding event often leads to an enhancement of the complex's luminescence, making it a "light-switch" probe that fluoresces more brightly in the presence of DNA.

This property is utilized to visualize the nucleus and genetic material within cells. Researchers have synthesized and studied various derivatives to optimize cellular uptake and target specificity. The chirality of the complex (Δ and Λ enantiomers) has been shown to influence its binding mode and specificity to different DNA sequences. nih.govumn.edu For example, molecular mechanics calculations have shown that the Λ-isomer has a preference for purine-3',5'-pyrimidine sites in the DNA major groove. umn.edu Beyond simple DNA staining, these complexes are used in more sophisticated applications, such as label-free assays for DNA detection based on electrochemiluminescence (ECL), where the signal from the ruthenium complex is used to quantify DNA with high sensitivity. nih.gov Studies have also explored modifying the phenanthroline ligand with other functional groups, such as tetrazoles, to investigate their uptake and cytotoxic effects in cancer cell lines, where fluorescence microscopy is used to confirm internalization. researchgate.net

Research Methodologies for Imaging Hypoxic Microenvironments

A significant area of research is the use of [Ru(phen)₃]²⁺ and its analogues as probes for detecting and imaging hypoxic (low oxygen) regions in tissues, which is particularly relevant in cancer research. The methodology is based on the principle of luminescence quenching by molecular oxygen (O₂). The photoexcited state of the ruthenium complex can be deactivated by energy transfer to O₂, a process that suppresses its luminescence. nih.govcyanagen.com In environments with low oxygen concentration (hypoxia), this quenching is diminished, and the complex exhibits strong luminescence.

The research methodology involves delivering the ruthenium probe to the cells or tissue of interest and measuring its luminescence intensity or lifetime. An increase in luminescence signal correlates with a lower local oxygen concentration. This relationship is often described by the Stern-Volmer equation. Derivatives such as Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) ([Ru(dpp)₃]²⁺) are frequently used for this purpose due to their high luminescence quantum yields and sensitivity to oxygen. nih.govresearchgate.net

Methodologies for applying these probes include:

Immobilization in Matrices: The ruthenium complex can be embedded within oxygen-permeable matrices like silicone, sol-gels, or polymer nanofibers. mdpi.comnih.govresearchgate.net These sensor films or particles can then be placed in contact with the biological sample to measure dissolved oxygen.

Direct Cellular Staining: The probes can be introduced directly to cell cultures. Confocal fluorescence microscopy or fluorescence lifetime imaging microscopy (FLIM) is then used to map the spatial distribution of oxygen concentration within and around cells.

Ratiometric Sensing: To improve accuracy and account for variations in probe concentration, ratiometric sensors are developed. These systems incorporate an oxygen-insensitive fluorophore (like Coumarin 6) alongside the ruthenium complex. nih.gov The ratio of the two emission intensities provides a more robust measurement of oxygen levels.

These methodologies enable real-time monitoring of cellular respiration and the identification of hypoxic zones within tumors, which can inform cancer therapy strategies. researchgate.netnih.gov

| Probe Derivative | Sensing Principle | Methodology | Key Finding/Application |

| [Ru(phen)₃]²⁺ | Luminescence quenching by O₂ | Immobilization in crystalline lattices | Emission quenching correlates with void space in the crystal lattice, allowing O₂ diffusion. umn.edu |

| [Ru(dpp)₃]²⁺ | Luminescence quenching by O₂ | Encapsulation in polymer nanofibers with a reference dye | Development of ratiometric optical sensors for rapid and accurate dissolved oxygen measurement. nih.gov |

| [Ru(bpy)₂(ipad)]²⁺ | Luminescence quenching by O₂ | Direct application to living cells | Acts as an optical probe to detect repeated hypoxia-normoxia cycles in real time. researchgate.net |

Materials Science and Optoelectronic Device Research

The unique photophysical properties of Tris(1,10-phenanthroline)ruthenium(2+) and related polypyridyl complexes have also attracted interest in materials science, particularly for applications in optoelectronic devices.

Fundamental Principles of Integration into Organic Light-Emitting Diodes (OLEDs)

Ruthenium(II) polypyridyl complexes, including those with phenanthroline ligands, are investigated as phosphorescent emitters in organic light-emitting diodes (OLEDs). The fundamental principle behind their use is their ability to undergo electrogenerated chemiluminescence (ECL) and to harness both singlet and triplet excitons for light emission, which can theoretically lead to 100% internal quantum efficiency.

The basic structure of an OLED incorporating a ruthenium complex involves sandwiching a thin film of the complex between two electrodes. One electrode (the anode, typically indium tin oxide or ITO) injects holes, while the other (the cathode, a low work-function metal like aluminum or a Ga:In eutectic) injects electrons. utexas.edu The fundamental process is as follows:

Charge Injection: Under an applied voltage, holes are injected from the anode and electrons from the cathode into the organic layer(s).

Charge Transport: These charges migrate through the organic layers towards the center. Hole-transport layers (HTLs) and electron-transport layers (ETLs) can be added to improve charge balance and device efficiency. Phenanthroline-based materials are themselves studied as effective electron transport materials. acs.org

Exciton Formation: Electrons and holes meet and recombine within the emissive layer to form excitons (electron-hole pairs). In accordance with spin statistics, approximately 25% of these are singlet excitons and 75% are triplet excitons.

Research has demonstrated OLEDs using the closely related Tris(2,2'-bipyridine)ruthenium(II) complex, achieving bright red emission with external quantum efficiencies of up to 1.4%. utexas.edu While challenges such as device stability and lifetime remain, the fundamental principles demonstrate the potential of ruthenium phenanthroline and related complexes as emitters for efficient, next-generation lighting and display technologies. utexas.eduresearchgate.net

Theoretical and Computational Investigations of Tris 1,10 Phenanthroline Ruthenium 2+

Molecular Mechanics and Molecular Dynamics Simulations of Complex-Biomolecule Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for studying the non-covalent interactions between [Ru(phen)₃]²⁺ and its derivatives with biomolecules, particularly nucleic acids. These methods allow for the dynamic visualization of binding events and provide energetic and structural details that are often difficult to capture through experimental means alone.

Simulations have been extensively used to investigate the binding of ruthenium polypyridyl complexes to DNA. nih.gov Classical molecular dynamics simulations, for instance, are employed to gain insight into the non-covalent binding interactions of these complexes with DNA sequences. nih.gov These simulations can assess the stability of different binding modes, such as external binding, major and minor groove binding, and intercalation. nih.gov For example, studies on related complexes show that modifying the ancillary ligands around the ruthenium center can significantly alter the preferred binding mode. nih.gov

Research on derivatives of [Ru(phen)₃]²⁺, such as [Ru(II)(phen)₂L]²⁺ where L is a larger, intercalating ligand like dipyridophenazine (DPPZ), reveals specific binding geometries. nih.gov Analysis of linear dichroism spectra, supported by simulations, indicates that these extended ligands intercalate by lying approximately parallel to the DNA base-pair planes. nih.gov Interestingly, these studies suggest that the parent complex, [Ru(phen)₃]²⁺, does not intercalate but likely binds in the minor groove of the DNA duplex. nih.gov

MD simulations have also been crucial in understanding the diastereoselective binding of dinuclear ruthenium complexes, such as [{Ru(phen)₂}₂tpphz]⁴⁺, to more complex DNA structures like the G-quadruplex found in human telomeres. nih.gov These simulations, often restrained by experimental data from NMR spectroscopy, can explain why one enantiomer (e.g., the ΛΛ isomer) binds much more tightly than the other (ΔΔ). nih.gov The simulations show that the preferred isomer fits neatly into a specific loop of the quadruplex structure, while the other is sterically hindered. nih.gov

Table 1: Summary of MD Simulation Findings for [Ru(phen)₃]²⁺ and Derivatives with DNA

| Complex | Biomolecule Target | Key Simulation Finding | Predicted Binding Mode | Reference |

|---|---|---|---|---|

| [Ru(phen)₃]²⁺ | Duplex DNA | Third strand in triplex DNA has little effect on binding geometry. | Minor Groove Binding | nih.gov |

| [Ru(phen)₂ (DPPZ)]²⁺ | Duplex and Triplex DNA | Extended DPPZ ligand lies parallel to base-pair planes. | Intercalation from the minor groove | nih.gov |

| [{Ru(bipy)₂}₂tpphz]⁴⁺ | Human Telomere G-quadruplex | ΛΛ isomer fits neatly under the diagonal loop; ΔΔ isomer is sterically hindered. | Enantioselective end-stacking | nih.gov |

| [Ru(bpy)₂(RuPy)]²⁺ | Duplex DNA (AT and CG rich) | Intercalation of the pyrene (B120774) moiety is the most stable binding form. | Intercalation | nih.gov |

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for elucidating the electronic structure and the nature of the excited states of [Ru(phen)₃]²⁺. These calculations provide detailed information about molecular orbitals, electronic transitions, and the potential energy surfaces that govern the complex's photophysical and photochemical behavior.

The characteristic visible absorption of [Ru(phen)₃]²⁺ is dominated by a metal-to-ligand charge transfer (MLCT) band, which experimental studies place around 445-448 nm. ijirset.comresearchgate.net DFT calculations confirm that the highest occupied molecular orbitals (HOMOs) are primarily of ruthenium d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the π* orbitals of the phenanthroline ligands. The absorption of a photon promotes an electron from a metal-based orbital to a ligand-based orbital, creating the MLCT excited state.

TD-DFT calculations are used to investigate the properties of various excited states, including the emissive triplet MLCT (³MLCT) state. These calculations can predict the energies of different states and the gaps between them, which is crucial for understanding photochemical reactivity. For instance, in related ruthenium bis-phenanthroline compounds, DFT and TD-DFT calculations have been used to determine the energy gap between the ³MLCT state and a dissociative metal-centered (³MC) state. rsc.org A smaller energy gap between these states suggests a faster rate of ligand photodissociation. rsc.org The calculations reveal how stretching the Ru-N bond affects the molecular orbitals, showing a mixing of the dσ* orbital (characteristic of the ³MC state) with the π* orbital of the phenanthroline ligand, which facilitates ligand release. rsc.org

Furthermore, computational studies on similar rhenium(I) complexes with phenanthroline-derived ligands use TD-DFT to interpret luminescence properties. physchemres.org These calculations, performed in both gas phase and solution, can determine absorption and luminescence wavelengths for singlet and triplet states, showing good agreement with experimental data. physchemres.org Such studies highlight the power of computational methods to predict and explain the intricate photophysics of these types of metal complexes.

Table 2: Calculated Electronic Properties of Ruthenium Phenanthroline Complexes

| Complex Type | Computational Method | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| cis-[Ru(phen)₂(L)₂]²⁺ | DFT / TD-DFT | Triplet Potential Energy Surfaces | A smaller ³MLCT-³MC energy gap (0.025 eV vs 0.090 eV) correlates with faster co-ligand dissociation. | rsc.org |

| [Ru(phen)₃]²⁺ | Absorption Spectra Analysis | Ground State Absorption | Exhibits a ligand-centered (LC) peak (~262 nm) and an MLCT peak (~445 nm). | ijirset.comresearchgate.net |

| Re(I) complexes with imidazo[4,5-f]-1,10-phenanthroline | TD-DFT | Absorption and Luminescence | Calculated absorption and emission wavelengths show good agreement with experimental UV-Vis spectra. | physchemres.org |

Computational Prediction of Binding Modes and Reaction Mechanistic Pathways

Computational modeling is a powerful tool for predicting the specific ways in which [Ru(phen)₃]²⁺ and its analogs interact with target molecules and for mapping out potential reaction pathways. These predictions are vital for understanding the mechanisms of action, especially in biological contexts.

Molecular docking and modeling studies are frequently used to predict and rationalize the binding modes of ruthenium(II) polypyridyl complexes with DNA. americanelements.com These models can identify the likely binding interactions, such as intercalation, where a part of the complex inserts itself between the base pairs of DNA, or groove binding, where the complex sits (B43327) in the major or minor groove. nih.govamericanelements.com For [Ru(phen)₃]²⁺ itself, the consensus from multiple experimental and computational studies is that it favors non-intercalative binding, primarily through electrostatic and van der Waals interactions within one of the DNA grooves, most likely the minor groove. nih.gov

In contrast, for derivatives with extended planar ligands, computational models consistently predict an intercalative binding mode. nih.govnih.gov These studies correlate well with experimental results, confirming that molecular modeling techniques can reliably predict the nature of the binding. americanelements.com

Beyond simple binding modes, computational chemistry can explore the mechanistic pathways of reactions involving [Ru(phen)₃]²⁺. For example, the photoactivated cleavage of DNA by certain ruthenium complexes can be investigated. While [Ru(phen)₃]²⁺ binds to B-DNA, derivatives like λ-Tris(3,4,7,8-tetramethyl-1,10-phenanthroline)ruthenium(II) show a preference for A-form DNA. nih.govcaltech.edu The photoinduced cleavage is believed to be mediated by singlet oxygen, which preferentially attacks guanine (B1146940) residues. nih.govcaltech.edu Computational models can help to understand the structural basis for this conformational specificity and the subsequent steps in the cleavage reaction.

DFT calculations are also employed to investigate reaction mechanisms, such as the photodissociation of ligands from the ruthenium center. By mapping the potential energy surface along the reaction coordinate (e.g., the Ru-N bond length), researchers can identify the transition state (³TS) between the initial ³MLCT state and the dissociative ³MC state. rsc.org This analysis provides a mechanistic understanding of why some complexes are more photochemically robust than others, a critical factor in designing complexes for specific applications. rsc.org

Table 3: Computationally Predicted Binding and Reaction Mechanisms

| Complex | Target/Process | Computational Method | Predicted Outcome/Mechanism | Reference |

|---|---|---|---|---|

| [Ru(phen)₂L]²⁺ (various L) | CT-DNA | Molecular Docking | Ancillary ligands can form bonds with the phosphate (B84403) backbone; intercalative ligands drive intercalation. | americanelements.com |

| [Ru(phen)₃]²⁺ | Triplex DNA | Dichroism Spectra Analysis | Binds from the minor groove without intercalation. | nih.gov |

| cis-[Ru(phen)₂(L)₂]²⁺ | Photodissociation | DFT Potential Energy Surface Scan | Mixing of dσ* and π* orbitals past the transition state facilitates co-ligand release. | rsc.org |

| λ-Ru(TMP)₃²⁺ | A-form DNA | Comparative Cleavage Mapping | Selective binding to conformationally distinct sites (homopyrimidine stretches) on DNA. | nih.govcaltech.edu |

Emerging Trends and Future Directions in Tris 1,10 Phenanthroline Ruthenium 2+ Research

Development of Novel Supramolecular Architectures and Assemblies

The rigid, planar structure and chelating capability of the 1,10-phenanthroline (B135089) ligand make it an exceptional building block for creating complex supramolecular structures. rsc.org The [Ru(phen)₃]²⁺ cation itself serves as a versatile node for constructing larger assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding.

Researchers are increasingly exploiting these characteristics to design and synthesize novel supramolecular architectures. While detailed studies on related zinc complexes, [Zn(phen)₃]²⁺, demonstrate the formation of three-dimensional cationic layer networks with holes linked via π–π stacking, similar principles guide the assembly of ruthenium-based structures. mdpi.comtu-clausthal.de These assemblies are governed by a combination of forces, including electrostatic interactions, C–H∙∙∙π interactions, and lone-pair∙∙∙π interactions, which collectively stabilize the extended network. mdpi.comtu-clausthal.de

The development of functional supramolecular systems is a significant trend. By modifying the phenanthroline ligands with other functional groups, scientists can create sophisticated structures like metallo-supramolecular polymers. researchgate.net For instance, ruthenium ions complexed with 1,4-bis(1,10-phenanthrolin-5-yl)benzene ligands form polymers where the coordinatively-unsaturated ruthenium atoms can act as active centers for catalysis. researchgate.net Another approach involves creating ditopic ligands, such as 3-polyamine-substituted 1,10-phenanthrolines, which are designed for developing bimetallic supramolecular polymers and advanced molecular probes. mdpi.com These efforts highlight a move towards creating "smart" materials where the [Ru(phen)₃]²⁺ core provides the structural and photophysical foundation for more complex functions.

Table 1: Interactions Driving Supramolecular Assembly in Tris(phenanthroline) Metal Complexes

| Interaction Type | Description | Role in Assembly |

| π–π Stacking | Attraction between the aromatic rings of adjacent phenanthroline ligands. | Key in forming layered and columnar structures. mdpi.comtu-clausthal.de |

| Hydrogen Bonding | Classical (e.g., O∙∙∙H–O) and non-classical (e.g., C–H∙∙∙π) electrostatic attractions. | Interlinks components, often involving counter-ions or solvent molecules. mdpi.com |

| Electrostatic Forces | Attractive and repulsive forces between the cationic [Ru(phen)₃]²⁺ complex and anions. | Dictates the overall packing and charge balance in the crystal lattice. mdpi.com |

| Coordinative Bonds | Bonds between the central metal ion (Ru²⁺) and the nitrogen atoms of the phenanthroline ligands. | Forms the primary, stable complex that acts as the fundamental building block. mdpi.com |

Integration with Nanomaterials for Hybrid Systems

A major frontier in materials science is the creation of hybrid systems that combine the properties of molecular complexes with those of nanomaterials. [Ru(phen)₃]²⁺ is at the forefront of this trend, with researchers integrating it into various nanostructures to create materials with enhanced or novel functionalities.

Graphene oxide (GO) has emerged as a popular substrate for immobilizing [Ru(phen)₃]²⁺. The strong binding is attributed to a combination of π-π stacking between the phenanthroline ligands and the graphene sheet, as well as electrostatic interactions. nih.gov This immobilization is straightforward and creates stable, long-lasting electrochemiluminescent (ECL) sensors. nih.gov Similarly, hybrid structures with reduced graphene oxide are being developed for optoelectronic applications. mdpi.com

Nanoparticles represent another key area of integration.

Gold Nanoparticles: Modified [Ru(phen)₃]²⁺ complexes have been appended to gold nanoparticles to mediate the photo-crosslinking of biological materials like collagen. otago.ac.nz

Polysiloxane Nanoparticles: [Ru(phen)₃]²⁺ derivatives are functionalized onto small polysiloxane nanoparticles for potential theranostic applications, combining photodynamic therapy (PDT) and medical imaging (MRI). researchgate.net

Titanium Dioxide (TiO₂) Composites: The complex can be embedded in nanostructured, porous TiO₂ composites to create efficient photocatalytic systems for hydrogen evolution under simulated solar light. researchgate.net

The purpose of these hybrid systems is often to leverage the photosensitizing ability of the ruthenium complex. The nanostructure can act as a carrier, concentrating the complex at a target site, or it can participate directly in the electronic processes, enhancing light absorption and charge transfer for improved catalytic or therapeutic performance. researchgate.netresearchgate.net

Advancements in Spectroscopic and Analytical Methodologies

The study of [Ru(phen)₃]²⁺ has consistently driven advancements in analytical techniques, and this trend continues with the development of more sophisticated methodologies to probe its behavior.

Electrochemiluminescence (ECL): ECL based on [Ru(phen)₃]²⁺ is a powerful analytical tool. Recent work has focused on enhancing ECL performance by immobilizing the complex on nanomaterials like graphene oxide, leading to sensors with high stability and sensitivity for detecting analytes like tripropylamine (B89841). nih.gov